

Introduction: The Strategic Value of a Functionalized Heterocycle

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Compound of Interest

Compound Name:	<i>5-bromo-1,10-phenanthroline Monohydrate</i>
CAS No.:	855360-86-0
Cat. No.:	B2393999

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In the landscape of modern chemical research, 1,10-phenanthroline stands as a "privileged" scaffold. Its rigid, planar structure and potent bidentate chelating ability have made it a cornerstone ligand in coordination chemistry, catalysis, and materials science.^[1] The strategic introduction of a bromine atom at the 5-position transforms this well-understood core into a highly versatile building block: 5-bromo-1,10-phenanthroline. The bromine atom is not merely a substituent; it is a reactive handle that unlocks a vast potential for synthetic diversification through cross-coupling and other functionalization reactions. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth examination of the monohydrate form of this compound (CAS 855360-86-0), from its fundamental properties and synthesis to its critical applications in driving scientific innovation.

Core Physicochemical Properties and Identification

Understanding the fundamental characteristics of **5-bromo-1,10-phenanthroline monohydrate** is the first step toward its effective application. The compound is typically a light-yellow to yellow powder or crystalline solid.^[2] It is crucial to distinguish between the

monohydrate (CAS 855360-86-0) and the anhydrous form (CAS 40000-20-2), as the presence of water can influence solubility and reaction stoichiometry.

Property	Value	Source(s)
CAS Number	855360-86-0 (Monohydrate)	[2][3][4]
40000-20-2 (Anhydrous)	[5][6]	
Molecular Formula	C ₁₂ H ₉ BrN ₂ O (Monohydrate)	[7]
C ₁₂ H ₇ BrN ₂ (Anhydrous)	[5][6]	
Molecular Weight	277.12 g/mol (Monohydrate)	[7]
259.11 g/mol (Anhydrous)	[5]	
Appearance	Light-yellow to yellow powder or crystals	[2]
Purity	Typically ≥95% - 97%	[2][7]
Melting Point	~119 °C (Anhydrous)	[5]
Storage Conditions	Room temperature, in a dark, dry, sealed container	[2]

Synthesis and Purification: A Validated Protocol

The synthesis of 5-bromo-1,10-phenanthroline is most commonly achieved through the direct electrophilic bromination of the 1,10-phenanthroline parent molecule. The choice of reaction conditions is critical to achieving a high yield and minimizing the formation of undesired byproducts, such as 5,6-dibromophenanthroline.[8]

Causality in Synthesis: Why This Method Works

The use of oleum (fuming sulfuric acid) serves a dual purpose: it acts as a solvent and protonates the nitrogen atoms of the phenanthroline ring. This protonation deactivates the molecule toward electrophilic attack, requiring harsh conditions (high temperature) for the bromination to proceed. The electron-withdrawing nature of the protonated nitrogen atoms directs the incoming electrophile (bromine) to the 5-position. The reaction's sensitivity to

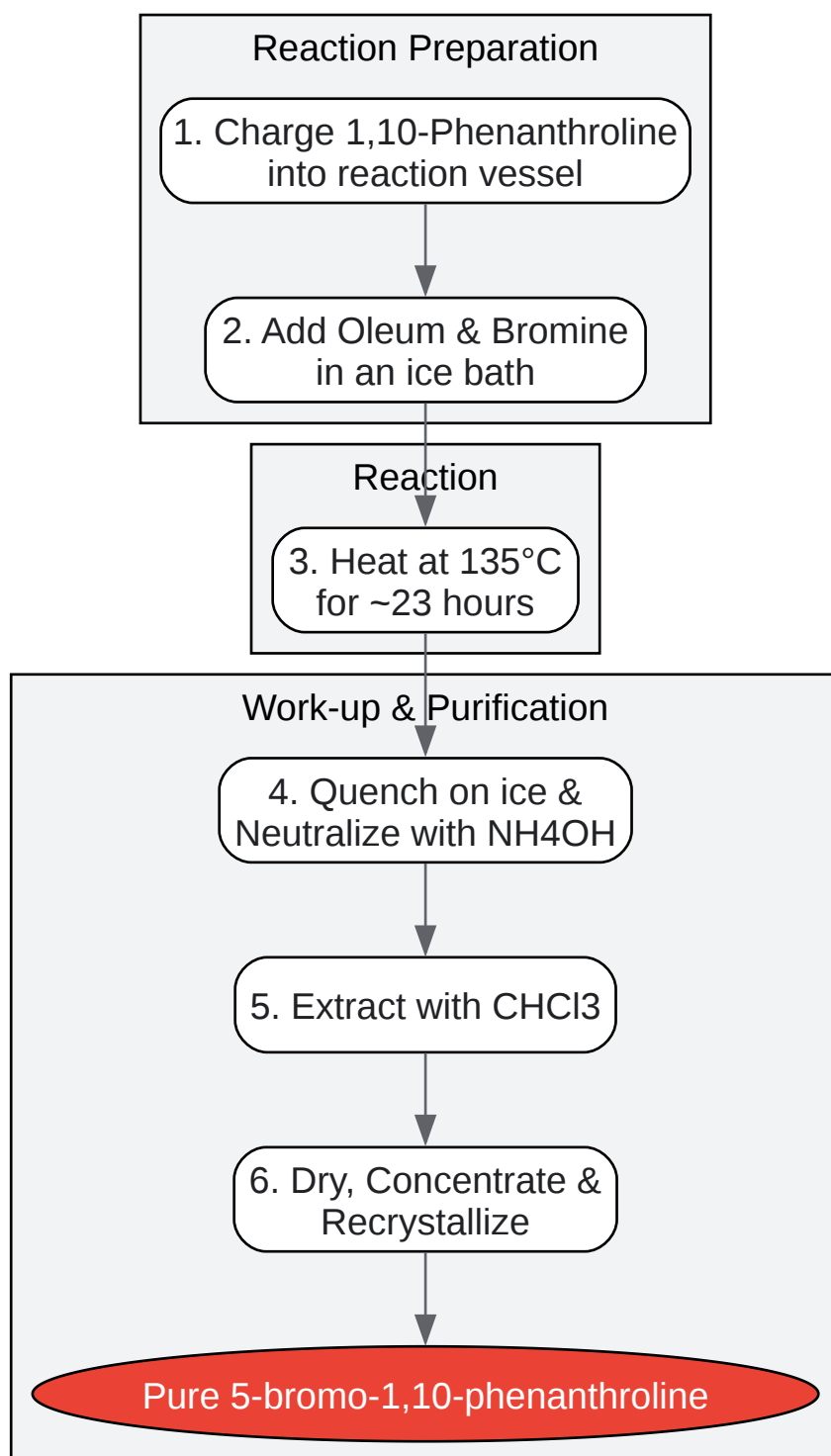
temperature and the stoichiometry of bromine is a key consideration; excess bromine or temperatures that are too high can lead to over-bromination.[8]

Detailed Experimental Protocol: Synthesis of 5-bromo-1,10-phenanthroline

This protocol is adapted from established literature procedures.[8]

- **Reaction Setup:** Place 1,10-phenanthroline (e.g., 20 mmol, 3.6 g) into a heavy-walled glass reaction tube equipped with a Teflon screw cap.
- **Reagent Addition:** Cool the reaction vessel in an ice bath. Cautiously add oleum (e.g., 15%, 12 mL), followed by the slow addition of bromine (e.g., 11.6 mmol, 0.60 mL).
- **Reaction Execution:** Securely seal the reaction tube. Place the tube in a silicone oil bath and slowly raise the temperature to 135 °C. Maintain this temperature for approximately 23 hours.[8]
- **Work-up & Neutralization:** After the reaction period, cool the mixture to room temperature. Carefully pour the acidic mixture over a large amount of crushed ice. Neutralize the resulting solution with concentrated ammonium hydroxide (NH₄OH) until it is basic. This step must be performed in a well-ventilated fume hood due to the exothermic nature of the neutralization.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) multiple times.
- **Purification:** Combine the organic extracts. If necessary, stir with activated charcoal to remove colored impurities, then dry the solution over anhydrous sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and concentrate the solvent under reduced pressure.
- **Recrystallization:** Recrystallize the crude solid from a suitable solvent system, such as hot diethyl ether with a minimum amount of dichloromethane, to yield the purified product.[8]
- **Characterization:** Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualization: Synthesis Workflow



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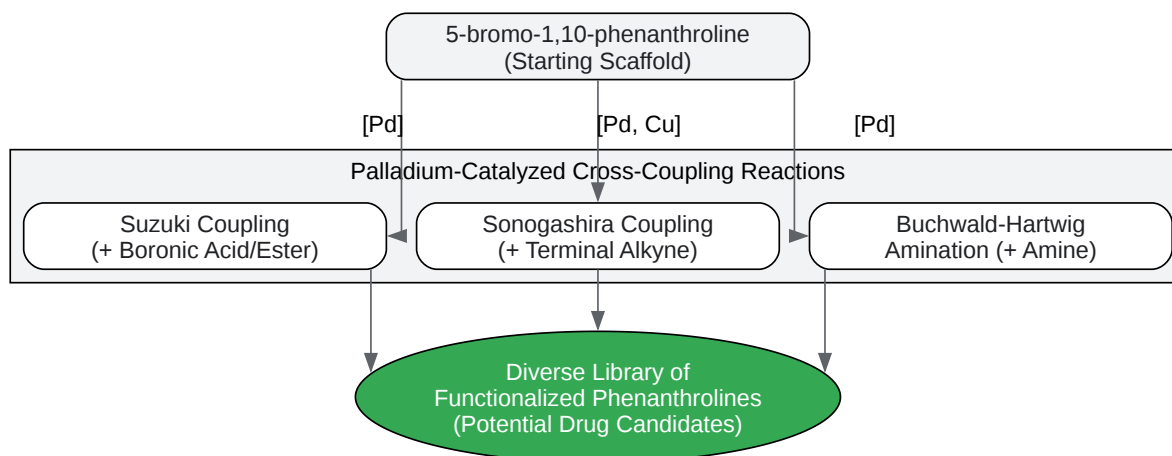
Caption: Workflow for the synthesis of 5-bromo-1,10-phenanthroline.

Core Applications in Scientific Research

The utility of 5-bromo-1,10-phenanthroline stems from its dual nature: the chelating core and the reactive bromine handle. This combination makes it a valuable tool across multiple scientific disciplines.

The Locus of Reactivity: A Versatile Ligand in Coordination Chemistry

At its heart, 5-bromo-1,10-phenanthroline is a powerful bidentate ligand.[5] The two nitrogen atoms form a stable five-membered chelate ring with a wide array of transition metal ions.[9] The presence of the electron-withdrawing bromine atom at the 5-position subtly modulates the electronic properties of the ligand, which in turn influences the redox potentials, photophysical characteristics, and reactivity of the resulting metal complexes. This tunability is essential for designing complexes with specific functions in catalysis or materials science.



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Caption: Synthetic utility of the 5-bromo position for drug discovery.

Safety, Handling, and Storage

Proper handling of 5-bromo-1,10-phenanthroline is essential to ensure laboratory safety. It is classified as harmful and an irritant. [7] Adherence to established safety protocols is mandatory.

Hazard Information	Details	Source(s)
Pictogram	GHS07 (Harmful/Irritant)	[2][6]
Signal Word	Warning	[2][6]
Hazard Statements	H302: Harmful if swallowed.	[6]
H315: Causes skin irritation.	[2][7]	
H319: Causes serious eye irritation.	[2]	
H335: May cause respiratory irritation.	[6]	
Precautionary Statements	P261: Avoid breathing dust.	[7]
P280: Wear protective gloves/eye protection.	[10]	
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10]	

Safe Handling & Storage Best Practices:

- **Engineering Controls:** Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [10] *** Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves. [10][11] *** Handling:** Avoid generating dust. Prevent contact with skin, eyes, and clothing. [12] [13] *** Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [12]

Conclusion

5-bromo-1,10-phenanthroline monohydrate is far more than a simple substituted heterocycle. It is a strategically designed chemical tool that offers researchers a robust platform for innovation. Its inherent properties as a metal chelator make it valuable in analytical chemistry and materials science. More significantly, the reactive bromine handle provides a gateway for synthetic chemists, particularly in the field of drug development, to explore vast chemical space with precision and efficiency. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount to unlocking its full scientific potential.

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